molecular formula C9H13N3 B1478698 4-(Pyridin-4-yl)pyrrolidin-3-amine CAS No. 2098057-67-9

4-(Pyridin-4-yl)pyrrolidin-3-amine

Cat. No.: B1478698
CAS No.: 2098057-67-9
M. Wt: 163.22 g/mol
InChI Key: NUODDMJCCNRSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)pyrrolidin-3-amine (CAS 1181375-92-7) is a chemical compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . This pyrrolidine derivative is offered with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . Compounds based on the 4-aryl pyrrolidine structure, such as this one, represent a novel class of orally efficacious antimalarial agents . Research indicates that these pyrrolidine-based chemotypes are potent inhibitors of the growth of both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The molecular scaffold is reminiscent of known aspartic protease inhibitors, suggesting a potential mechanism of action that involves targeting key parasitic proteases . Furthermore, the pyrrolidine core is considered a valuable pharmacophore in modern drug discovery due to its drug-like properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, noting its associated GHS warning and hazard statements .

Properties

CAS No.

2098057-67-9

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-pyridin-4-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H13N3/c10-9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6,10H2

InChI Key

NUODDMJCCNRSJE-UHFFFAOYSA-N

SMILES

C1C(C(CN1)N)C2=CC=NC=C2

Canonical SMILES

C1C(C(CN1)N)C2=CC=NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-(Pyridin-4-yl)pyrrolidin-3-amine is in cancer therapy. Research indicates that derivatives of this compound can act as potent inhibitors of various kinases involved in cancer progression, particularly the protein kinase B (PKB) pathway. For instance, modifications to the compound have led to the development of selective PKB inhibitors that demonstrate significant antitumor efficacy in vivo, inhibiting the growth of human tumor xenografts in animal models .

Neuroprotective Effects
There is also emerging evidence supporting the neuroprotective potential of this compound derivatives. These compounds have been studied for their ability to inhibit enzymes linked to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Structure-activity relationship (SAR) studies suggest that specific modifications enhance their binding affinity to targeted enzymes, thereby improving their therapeutic potential against neurodegeneration.

Antimalarial Applications

Recent studies have identified 1-(Pyridin-4-yl)pyrrolidin derivatives as promising candidates for antimalarial drug development. These compounds target prolyl-tRNA synthetase (PRS) in Plasmodium species, showing potent activity against malaria parasites. The lead compounds exhibit low nanomolar IC50 values against various Plasmodium strains, indicating their potential as effective antimalarial agents .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various structural modifications have been explored:

Modification Effect on Activity Notes
Substitution at the pyridine ringAlters binding affinityEnhances selectivity towards specific targets
Chirality at the pyrrolidine centerInfluences biological activityDifferent enantiomers may exhibit varied pharmacological profiles
Addition of functional groupsIncreases potencyCertain groups improve solubility and bioavailability

These studies highlight how subtle changes in structure can lead to significant variations in biological activity, guiding further drug design efforts.

Case Studies

Case Study 1: PKB Inhibitors
A series of 4-(Pyridin-4-yl)pyrrolidin derivatives were synthesized and evaluated for their ability to inhibit PKB. One compound demonstrated a 150-fold selectivity for PKB over PKA, showcasing its potential as a targeted cancer therapy .

Case Study 2: Antimalarial Efficacy
In a phenotypic screening assay, several pyrrolidine derivatives were identified that effectively inhibited Plasmodium growth with minimal cytotoxicity to mammalian cells. The lead compound exhibited an IC50 of 10 nM against Pf3D7 strains, indicating strong potential for further development as an antimalarial agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(Pyridin-4-yl)pyrrolidin-3-amine and selected analogs:

Compound Name Molecular Formula Key Structural Features Biological Relevance Reference
This compound C₉H₁₃N₃ Pyrrolidine linked to pyridine at C4; amine at C3 Potential kinase inhibitor or scaffold N/A
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃N₃·2HCl Pyrrolidine N1 linked to pyridine C3; dihydrochloride salt Improved solubility for ionic interactions
3-Methylpyridin-4-amine C₆H₈N₂ Pyridine with amino (C4) and methyl (C3) groups Intermediate in agrochemical synthesis
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₉H₁₀F₃N₅·2HCl Chiral pyrrolidine linked to CF₃-pyrimidine Antiviral or anticancer applications
ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine) C₂₂H₂₁FN₄S Pyridinylimidazole with sulfur and fluorophenyl p38 MAPK inhibitor
Key Observations:
  • Ring Systems : While this compound uses a pyrrolidine-pyridine scaffold, analogs like ML3403 (pyridinylimidazole) and N-[(3R)-pyrrolidin-3-yl]-6-CF₃-pyrimidin-4-amine employ pyrimidine or imidazole cores, altering electronic properties and binding affinities .
  • Substituents : The presence of electron-withdrawing groups (e.g., CF₃ in ) or sulfur-containing moieties (e.g., methylsulfanyl in ) impacts metabolic stability and target selectivity.
  • Stereochemistry: The (R)-configuration in introduces chirality, which can enhance specificity for biological targets compared to the non-chiral target compound.

Preparation Methods

Synthetic Route Overview

Step Reaction Description Key Reagents/Conditions Outcome
(a) Reaction of ethyl isocyanoacetate with pyrrolidine to form intermediate 1, followed by reaction with 4-pyridinecarboxaldehyde to form intermediate 2 Ethyl isocyanoacetate, pyrrolidine, 4-pyridinecarboxaldehyde Intermediate 2, a precursor to the target amine
(b) Hydrolysis of intermediate 2 to yield racemic (+/-)-DL-threo-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one dihydrochloride Hydrolysis conditions (acidic) Racemic dihydrochloride salt
(c) Resolution of racemic mixture using Di-p-toluoyl-L-tartaric acid to obtain the optically active (-)-(2R,3S) isomer Di-p-toluoyl-L-tartaric acid Enantiomerically pure tartrate salt

This method emphasizes the stereochemical control necessary for pharmaceutical applications.

Reaction Conditions and Notes

  • The initial condensation involves nucleophilic addition of pyrrolidine to ethyl isocyanoacetate.
  • Subsequent condensation with 4-pyridinecarboxaldehyde forms a key intermediate with pyridine substitution at the 4-position.
  • Hydrolysis converts the ester or intermediate functionalities to the amino alcohol form.
  • Resolution with chiral tartaric acid derivatives is critical to isolate the desired enantiomer.
  • The final product is isolated as a crystalline tartrate salt exhibiting characteristic X-ray diffraction peaks, confirming purity and structure.

Alternative Preparation Approaches from Literature

Although direct synthesis of this compound is less commonly detailed, related methods provide insight:

Multi-Component Reactions (From RSC Medicinal Chemistry Supplementary Data)

  • Substituted pyridin-2-amines and pyridine-2-carbaldehydes undergo condensation in methanol with tosic acid and isocyanides at 70 °C for 12 hours.
  • The reaction mixture is worked up by extraction and purified by silica gel chromatography.
  • Variations include palladium-catalyzed coupling reactions for arylation steps.
  • Although this method focuses on pyridin-2-yl derivatives, similar strategies can be adapted for pyridin-4-yl substitution.

Synthesis of Related Aminopyrrolidine Derivatives

  • Reduction of amino ketones or amino esters followed by substitution with pyridinyl groups.
  • Use of borane reagents for reduction steps under controlled temperature (0–60 °C).
  • Coupling reactions using carbodiimide reagents (e.g., EDCI) to form amide linkages in related compounds.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Product Form Notes
1 Condensation of ethyl isocyanoacetate with pyrrolidine, then with 4-pyridinecarboxaldehyde; hydrolysis; chiral resolution Ethyl isocyanoacetate, pyrrolidine, 4-pyridinecarboxaldehyde, acidic hydrolysis, Di-p-toluoyl-L-tartaric acid Optically pure tartrate salt of this compound derivative High stereochemical purity, patented method
2 Multi-component reaction of substituted pyridin-2-amine and pyridine-2-carbaldehyde with tosic acid and isocyanides Methanol, 70 °C, 12 h, chromatographic purification Substituted pyridinyl pyrrolidine derivatives Adaptable for pyridin-4-yl analogs
3 Reduction of amino ketones/esters and coupling with pyridinyl groups Borane-THF, EDCI coupling Aminopyrrolidine derivatives Useful for structural analog synthesis

Research Findings and Analytical Data

  • The tartrate salt form of the compound exhibits crystalline properties with characteristic X-ray powder diffraction peaks at 2θ values approximately 7.89°, 15.13°, 15.19°, 16.71°, 16.83°, and 24.58°, indicating high purity and consistent crystal structure.
  • The stereochemistry (2R,3S) is crucial for biological activity, achieved via chiral resolution.
  • Purification steps such as silica gel chromatography and preparative HPLC are standard to ensure product quality.
  • Yields reported in related syntheses range from moderate to high (above 80% in some steps).

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Pyridin-4-yl)pyrrolidin-3-amine, and what intermediates are critical?

Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Pyridine and pyrrolidine moieties are often assembled via Buchwald-Hartwig amination or Ullmann-type couplings. For example, copper(I) bromide and cesium carbonate may catalyze aryl halide intermediates with amines (e.g., cyclopropanamine) under mild conditions (35°C, 2 days) .
  • Intermediate purification : Chromatography (e.g., using ethyl acetate/hexane gradients) isolates the target compound. Yields can vary (e.g., 17.9% in a similar synthesis) due to steric hindrance or competing side reactions .
  • Key intermediates : Halogenated pyridines (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) or protected amines (e.g., tert-butyl carbamates) are often precursors .

Q. How is the structural conformation of this compound confirmed experimentally?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, diastereotopic protons in pyrrolidine rings show distinct splitting patterns (δ 2.5–4.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ peak matching theoretical values within 1 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for related pyridine derivatives (e.g., 4-Methyl-3-nitropyridin-2-amine, CCDC deposition no. 734230) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound?

  • Chiral catalysts : Palladium complexes with BINAP ligands or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) may improve enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, while additives like chiral amines (e.g., sparteine) can bias stereochemical outcomes .
  • Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers, as shown for structurally similar amines .

Q. What strategies address contradictions in reported pharmacological data for this compound derivatives?

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., kinase inhibition vs. GPCR modulation) .
  • Dose-response profiling : EC50_{50}/IC50_{50} curves across multiple assays (e.g., fluorescence polarization vs. radiometric assays) identify off-target effects .
  • Structural-activity relationships (SAR) : Compare analogs (e.g., halogen substitution at pyridine C3) to isolate contributions to potency or selectivity .

Q. How are computational methods integrated to predict the binding modes of this compound with biological targets?

  • Docking simulations : Software like AutoDock Vina models interactions with receptor active sites (e.g., ATP-binding pockets in kinases).
  • Molecular dynamics (MD) : Trajectories (>100 ns) assess ligand stability and hydrogen-bonding networks (e.g., pyridine N-H...O=C interactions) .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, aligning with experimental IC50_{50} values (±1 log unit) .

Methodological Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldUse microwave-assisted synthesis (100–150°C, 30 min) to accelerate coupling
Diastereomer separationChiral HPLC with amylose-based columns (e.g., Chiralpak IA/IB)
Biological activity variabilityStandardize assay conditions (e.g., ATP concentration in kinase assays)
Structural ambiguityCombine NOESY NMR with DFT-optimized conformational analysis

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